molecular formula C18H13Cl2NO4S B2853260 2-(2,4-dichlorophenoxy)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide CAS No. 1797859-89-2

2-(2,4-dichlorophenoxy)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide

Cat. No.: B2853260
CAS No.: 1797859-89-2
M. Wt: 410.27
InChI Key: BBAYRNLLXQMMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenoxy)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide is an organic compound that features a complex structure with multiple functional groups, including dichlorophenoxy, furan, thiophene, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide typically involves multiple steps:

  • Formation of the Dichlorophenoxy Intermediate

      Starting Materials: 2,4-dichlorophenol and chloroacetic acid.

      Reaction: The phenol group of 2,4-dichlorophenol reacts with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.

  • Formation of the Furan-2-carbonyl Intermediate

      Starting Materials: Furan-2-carboxylic acid and thionyl chloride.

      Reaction: Furan-2-carboxylic acid is converted to furan-2-carbonyl chloride using thionyl chloride.

  • Formation of the Thiophene Intermediate

      Starting Materials: 2-thiophenemethanol.

      Reaction: The thiophene ring is functionalized by reacting with furan-2-carbonyl chloride to form 5-(furan-2-carbonyl)thiophen-2-yl)methanol.

  • Final Coupling Reaction

      Starting Materials: 2-(2,4-dichlorophenoxy)acetic acid and 5-(furan-2-carbonyl)thiophen-2-yl)methanol.

      Reaction: The two intermediates are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene rings can undergo oxidation reactions, potentially leading to the formation of epoxides or sulfoxides.

    Reduction: The carbonyl group in the furan-2-carbonyl moiety can be reduced to an alcohol.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Epoxides or sulfoxides.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its multiple functional groups.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural complexity.

    Drug Development: Investigated for its potential pharmacological properties.

Medicine

    Antimicrobial Activity: Studied for its potential to act against various microbial strains.

    Cancer Research: Explored for its ability to interfere with cancer cell growth pathways.

Industry

    Agricultural Chemicals: Potential use as a herbicide or pesticide.

    Materials Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide depends on its application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. In antimicrobial applications, it may disrupt cell membrane integrity or interfere with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid: A simpler analog used as a herbicide.

    N-(2,4-Dichlorophenyl)-2-furancarboxamide: Shares the dichlorophenyl and furan moieties but lacks the thiophene ring.

Uniqueness

2-(2,4-Dichlorophenoxy)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide is unique due to its combination of dichlorophenoxy, furan, and thiophene rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions that simpler analogs may not exhibit.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO4S/c19-11-3-5-14(13(20)8-11)25-10-17(22)21-9-12-4-6-16(26-12)18(23)15-2-1-7-24-15/h1-8H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAYRNLLXQMMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.